
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one is an organic compound that features a trifluoromethyl group and a phenyl group attached to a pentan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one typically involves the reaction of a trifluoromethyl ketone with aniline under specific conditions. A common method includes:
Starting Materials: Trifluoromethyl ketone and aniline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The trifluoromethyl ketone is mixed with aniline and the base in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso compound, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one: can be compared with other trifluoromethyl ketones and imines.
Trifluoromethyl ketones: Known for their stability and reactivity, often used in medicinal chemistry.
Imines: Common intermediates in organic synthesis, with diverse reactivity.
Uniqueness
The combination of a trifluoromethyl group and a phenyl group in this compound makes it unique, providing a balance of stability and reactivity that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
846059-46-9 |
|---|---|
Formule moléculaire |
C11H10F3NO |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
5,5,5-trifluoro-4-phenyliminopentan-2-one |
InChI |
InChI=1S/C11H10F3NO/c1-8(16)7-10(11(12,13)14)15-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clé InChI |
QKGGKTLFTNJTHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=NC1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
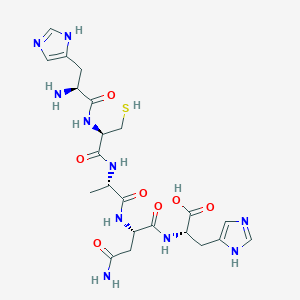
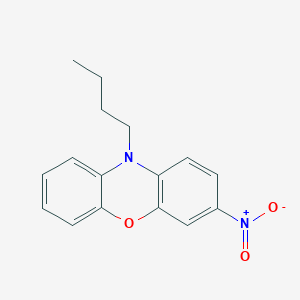


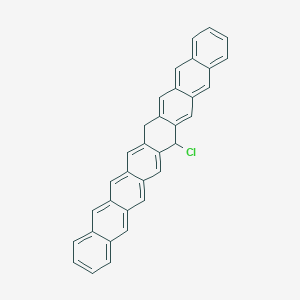
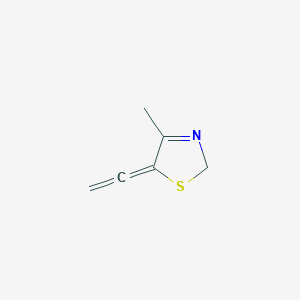
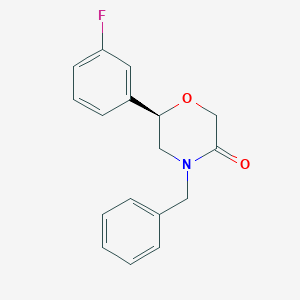

![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
